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Compound of Interest

Compound Name: FGFR1 inhibitor-9

Cat. No.: B12385031 Get Quote

An In-depth Technical Guide to FGFR1 Inhibitor-
9
This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of FGFR1 inhibitor-9, a potent and selective inhibitor of Fibroblast

Growth Factor Receptor 1 (FGFR1). This document is intended for researchers, scientists, and

drug development professionals working in the fields of oncology and medicinal chemistry.

Core Properties of FGFR1 Inhibitor-9
FGFR1 inhibitor-9, also referred to as Compound 7, is a highly potent small molecule inhibitor

that targets the ATP-binding pocket of FGFR1.[1] Its inhibitory activity against FGFR1 is in the

nanomolar range, making it a significant compound for cancer research.[1]

Chemical Structure and Physicochemical Properties
While the specific chemical structure of FGFR1 inhibitor-9 is detailed in the primary literature,

it belongs to a class of novel naphthoquinone-chalcone hybrids. The core structure is designed

to fit within the ATP-binding pocket of the FGFR1 kinase domain.

Table 1: Physicochemical Properties of FGFR1 Inhibitor-9
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Property Value Source

IUPAC Name Not publicly available. -

Molecular Formula Not publicly available. -

Molecular Weight Not publicly available. -

SMILES String Not publicly available. -

LogP (predicted) Not publicly available. -

Appearance Not publicly available. -

Solubility Not publicly available. -

Note: Detailed physicochemical data is contained within the primary publication by Leechaisit,

R., et al. (2023).

Biological Activity
FGFR1 inhibitor-9 demonstrates potent and specific inhibition of FGFR1 kinase activity. This

inhibition blocks the downstream signaling pathways that are often dysregulated in various

cancers.

Table 2: In Vitro Biological Activity of FGFR1 Inhibitor-9
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Parameter Value Description Source

FGFR1 IC50 0.85 nM

The half maximal

inhibitory

concentration against

FGFR1 kinase activity.

[1]

Mechanism of Action ATP-competitive

Binds to the ATP-

binding pocket of

FGFR1, preventing

the binding of ATP

and subsequent

phosphorylation.

[1]

Anticancer Activity Demonstrated

Exhibits activity

against cancer cell

lines, likely those with

FGFR1 amplifications

or mutations.

[1]

Selectivity Profile Not publicly available.

Data on inhibition of

other kinases is not

broadly available.

-

FGFR1 Signaling Pathway and Mechanism of
Inhibition
FGFR1 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation,

migration, and survival.[2][3] Ligand binding induces receptor dimerization and

autophosphorylation, which activates downstream signaling cascades, primarily the RAS-RAF-

MEK-ERK and PI3K-AKT pathways.[2][4][5] In many cancers, aberrant FGFR1 signaling, due

to gene amplification, mutations, or fusions, leads to uncontrolled cell growth.[6]

FGFR1 inhibitor-9 acts by competitively binding to the ATP pocket of the FGFR1 kinase

domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the

signaling cascade.
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Prepare 3X solutions:
1. Test Compound Dilutions

2. Kinase/Antibody Mix
3. Tracer Solution

Dispense 5µL of each
solution into 384-well plate

Incubate at RT for 60 min

Read TR-FRET Signal
(Ex: 340nm, Em: 615/665nm)

Calculate Emission Ratio
and Plot Dose-Response Curve

Determine IC50 Value

 

Cell Treatment, Stimulation,
and Lysis

Protein Quantification

SDS-PAGE Separation

Transfer to PVDF Membrane

Blocking (BSA or Milk)

Primary Antibody Incubation
(e.g., p-FGFR1, p-ERK)

Secondary Antibody Incubation

ECL Detection and Imaging

Analysis of Protein Phosphorylation

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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